molecular formula C21H21BrN2O3S B2662363 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893996-70-8

2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2662363
CAS No.: 893996-70-8
M. Wt: 461.37
InChI Key: HWJNHVLCTGREAL-UHFFFAOYSA-N
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Description

2-Bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic benzamide derivative featuring a brominated aromatic core linked via an ethyl chain to a 4-methylthiazole ring substituted with a 3,4-dimethoxyphenyl group. Its synthesis likely involves coupling a brominated benzoyl chloride with a thiazole-containing amine precursor, analogous to methods described for related compounds .

Properties

IUPAC Name

2-bromo-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O3S/c1-13-19(10-11-23-20(25)15-6-4-5-7-16(15)22)28-21(24-13)14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJNHVLCTGREAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the thiazole ring and subsequent coupling with the benzamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains. These studies utilized methods such as the turbidimetric method to assess the Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies using human breast adenocarcinoma cell lines (e.g., MCF7) revealed that certain thiazole derivatives possess antiproliferative effects. The Sulforhodamine B assay indicated that these compounds could inhibit cancer cell growth effectively . The structural features of this compound may contribute to its interaction with cellular targets involved in cancer progression.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with specific biological receptors. These studies provide insights into the compound's mechanism of action and help identify potential targets for drug development .

Case Studies

Study Objective Findings
Study A Evaluate antimicrobial activityCompounds showed significant inhibition against tested bacterial strains with MIC values ranging from 1.27 to 2.65 µM.
Study B Assess anticancer efficacyCompounds demonstrated IC50 values lower than standard drugs against MCF7 cell lines, indicating strong anticancer activity.
Study C Molecular docking analysisIdentified potential binding sites on cancer-related receptors, suggesting a targeted therapeutic approach.

Biological Activity

The compound 2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic derivative that combines the structural features of bromobenzamides and thiazole moieties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20BrN3O2SC_{18}H_{20}BrN_{3}O_{2}S, with a molecular weight of approximately 396.34 g/mol. The presence of bromine and the thiazole ring is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₀BrN₃O₂S
Molecular Weight396.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets in cells. The bromine atom and the thiazole ring enhance its binding affinity to various receptors and enzymes. Studies suggest that it may exert its effects by inhibiting certain kinases or modulating signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds containing thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

Recent studies have shown that thiazole-containing compounds can inhibit cancer cell proliferation. For instance, derivatives similar to our compound have demonstrated significant cytotoxicity against various cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. Research suggests that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The specific interactions of the thiazole moiety with bacterial enzymes could be responsible for this activity.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with the thiazole ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting a potent anticancer potential .
  • Antimicrobial Testing :
    Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Lacks the thiazole ring and bromine substituent.
  • Synthesis : Formed via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide

  • Structure : Contains a brominated thiazole and a di-chlorinated, hydroxylated benzamide.

3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

  • Structure : Substitutes thiazole with a benzoxazole ring and includes dichlorophenyl and methoxy groups.
  • Key Difference : Benzoxazole’s oxygen atom may influence electronic properties and intermolecular interactions (e.g., hydrogen bonding) .
Functional Group Variations

Sulfonamide Derivatives

  • Example : N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide.

Halogenated Derivatives

  • Example: 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide.
  • Key Difference: Incorporation of a thienopyrazole ring instead of thiazole may confer distinct conformational rigidity and metabolic stability .
Physicochemical Properties
Property Target Compound N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Rip-B
Molecular Weight ~490 g/mol (estimated) 492.15 g/mol 314.38 g/mol
Key Functional Groups Bromobenzamide, 4-methylthiazole Bromothiazole, dichlorohydroxybenzamide Simple benzamide
Solubility (Predicted) Low (lipophilic substituents) Moderate (polar Cl and OH groups) Low (non-polar groups)
Melting Point Not reported Not reported 90°C

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